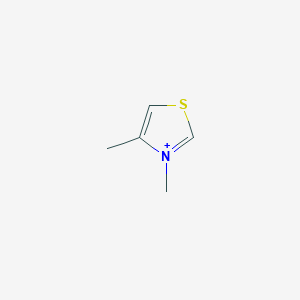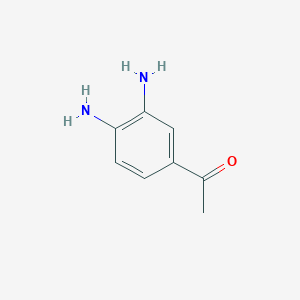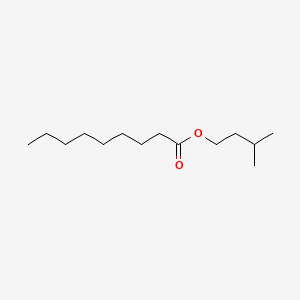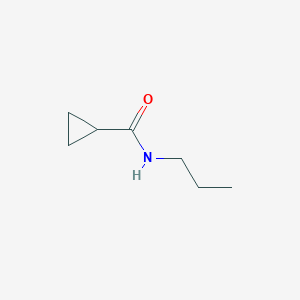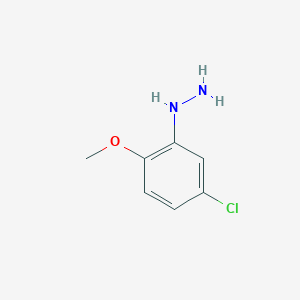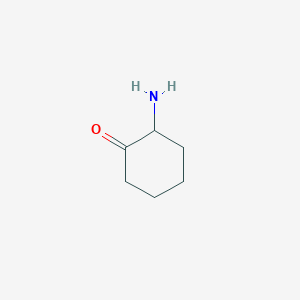
1,3-Bis(metiltio)propano
Descripción general
Descripción
1,3-Bis(methylthio)propane is an intriguing organic compound classified as a cyclic compound. This colorless liquid exhibits a pleasant yet pungent odor . It serves as a valuable reagent in synthesizing various compounds, including barbiturates, thiobarbiturates, and thiosemicarbazones .
Molecular Structure Analysis
The molecular formula of 1,3-Bis(methylthio)propane is C5H12S2 . The molecular weight is 136.279 . The structure is also available as a 2d Mol file or as a computed 3d SD file .Physical And Chemical Properties Analysis
1,3-Bis(methylthio)propane is a white liquid organic compound, with a stinging odor . It has a molecular weight of 136.279 .Aplicaciones Científicas De Investigación
Estudios de Oxidación
Este compuesto se emplea en estudios experimentales y teóricos comparativos para comprender el comportamiento de oxidación de los compuestos ditia. Sirve como compuesto modelo para explorar las interacciones entre los grupos sulfánil durante la oxidación .
Análisis de Espectrometría de Masas
Los datos del espectro de masas de 1,3-Bis(metiltio)propano son valiosos para identificar y comprender los patrones de fragmentación de compuestos orgánicos similares en el análisis de cromatografía de gases-espectrometría de masas (GC-MS) .
Calibración de Cromatografía de Gases
Se puede utilizar como compuesto de referencia en cromatografía de gases para calibrar y validar el método analítico, asegurando una medición precisa de las sustancias químicas en diversas muestras .
Mecanismo De Acción
Target of Action
1,3-Bis(methylthio)propane is an intriguing organic compound classified as a cyclic compound It’s known that the compound’s mechanism of action is reliant on the specific reaction it partakes in .
Mode of Action
The mode of action of 1,3-Bis(methylthio)propane involves its interaction with an appropriate acid or base. When this occurs, a new compound is formed . This suggests that the compound acts as a reagent in various chemical reactions.
Biochemical Pathways
It’s known that the compound serves as a valuable reagent in synthesizing various compounds, including barbiturates, thiobarbiturates, and thiosemicarbazones . This suggests that it may play a role in the biochemical pathways involving these compounds.
Result of Action
The molecular and cellular effects of 1,3-Bis(methylthio)propane’s action are largely dependent on the specific reactions it partakes in. As a reagent, it contributes to the formation of new compounds . The exact effects can vary widely depending on the nature of these compounds and the reactions involved.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,3-Bis(methylthio)propane. For instance, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound . These precautions suggest that the compound’s action can be influenced by factors such as air quality and ventilation.
Safety and Hazards
1,3-Bis(methylthio)propane is highly flammable, irritant for eyes and toxic to aquatic life with long-lasting effects . It should be carefully handled and stored to preserve human health and the environment . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye .
Análisis Bioquímico
Biochemical Properties
1,3-Bis(methylthio)propane plays a significant role in biochemical reactions, particularly in the synthesis of sulfur-containing compounds. It interacts with various enzymes and proteins, facilitating the formation of thioether bonds. The compound is known to interact with enzymes such as thiolases and sulfotransferases, which are involved in the metabolism of sulfur-containing compounds. These interactions are crucial for the synthesis of biologically active molecules, including certain pharmaceuticals .
Cellular Effects
1,3-Bis(methylthio)propane has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of specific signaling pathways, leading to changes in gene expression and metabolic flux. For instance, it has been observed to impact the expression of genes involved in sulfur metabolism, thereby altering cellular functions .
Molecular Mechanism
The molecular mechanism of 1,3-Bis(methylthio)propane involves its interaction with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For example, it can inhibit the activity of certain thiol-containing enzymes, thereby affecting their catalytic functions. Additionally, 1,3-Bis(methylthio)propane can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,3-Bis(methylthio)propane have been studied over time to understand its stability, degradation, and long-term impact on cellular functions. The compound is relatively stable under standard laboratory conditions, but it can undergo oxidation to form sulfoxides and sulfones. These oxidation products can have different biochemical properties and may influence cellular functions differently. Long-term studies have shown that 1,3-Bis(methylthio)propane can have sustained effects on cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of 1,3-Bis(methylthio)propane vary with different dosages in animal models. At low doses, the compound can enhance certain metabolic pathways, while at higher doses, it may exhibit toxic effects. For instance, high doses of 1,3-Bis(methylthio)propane have been associated with adverse effects on liver function and oxidative stress in animal models. These findings highlight the importance of dosage optimization in the application of this compound .
Metabolic Pathways
1,3-Bis(methylthio)propane is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as thiolases and sulfotransferases, which play a role in the synthesis and degradation of sulfur-containing compounds. The compound can influence metabolic flux and alter the levels of specific metabolites, thereby impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1,3-Bis(methylthio)propane within cells and tissues are facilitated by specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms and can accumulate in certain cellular compartments. This distribution is crucial for its biochemical activity and can influence its overall efficacy in biological systems .
Subcellular Localization
1,3-Bis(methylthio)propane is localized in specific subcellular compartments, where it exerts its biochemical effects. The compound can be targeted to organelles such as the mitochondria and endoplasmic reticulum, where it interacts with specific enzymes and proteins. Post-translational modifications and targeting signals play a role in directing the compound to these compartments, thereby influencing its activity and function .
Propiedades
IUPAC Name |
1,3-bis(methylsulfanyl)propane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S2/c1-6-4-3-5-7-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZDZCFZPMIBPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179659 | |
| Record name | Propane, 1,3-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24949-35-7 | |
| Record name | Propane, 1,3-bis(methylthio)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024949357 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propane, 1,3-bis(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179659 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-DITHIAHEPTANE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


